Lipophilicity (XLogP3-AA) Differentiation: 5-Bromo vs. 5-Methyl N-Methanesulfonyl Indole
The computed lipophilicity (XLogP3-AA) of 5-Bromo-1-(methanesulfonyl)-1H-indole is 2.4 [1]. This is significantly higher than the XLogP3-AA of its 5-methyl analog (5-methyl-1-(methylsulfonyl)-1H-indole, CAS 88131-61-7), which is computed at 1.6 [2]. The bromine substituent increases logP by 0.8 units, indicating greater membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-Methyl-1-(methylsulfonyl)-1H-indole: 1.6 |
| Quantified Difference | +0.8 logP units |
| Conditions | Computed property using XLogP3 3.0 algorithm in PubChem |
Why This Matters
Higher lipophilicity can significantly affect passive membrane permeability, distribution, and overall pharmacokinetic profile in drug discovery, making the 5-bromo derivative a distinct chemical tool compared to the less lipophilic 5-methyl variant.
- [1] PubChem. (2026). Compound Summary for CID 13227929: 5-Bromo-1-(methanesulfonyl)-1H-indole. View Source
- [2] Chem960. (n.d.). 5-Methyl-1-(methylsulfonyl)-1H-Indole (CAS 88131-61-7). View Source
